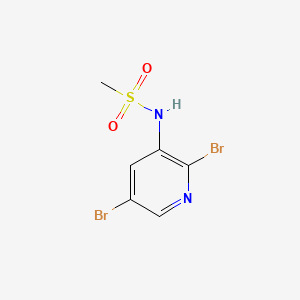![molecular formula C33H25O2P B14890874 (R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a chiral phosphine oxide compound. It is known for its unique structural properties, which make it valuable in various chemical reactions and applications. The compound features a binaphthyl backbone with a methoxy group and a diphenylphosphine oxide moiety, contributing to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with a methoxy group.
Phosphine Introduction: The diphenylphosphine group is introduced through a reaction with a suitable phosphine precursor, such as diphenylphosphine chloride.
Oxidation: The final step involves the oxidation of the phosphine to the phosphine oxide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to regenerate the phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Phosphine Oxides: Resulting from oxidation reactions.
Regenerated Phosphines: From reduction reactions.
Substituted Binaphthyl Derivatives: From substitution reactions.
Applications De Recherche Scientifique
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide involves its interaction with various molecular targets and pathways:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic complexes that facilitate various chemical transformations.
Biological Interactions: The compound may interact with proteins and enzymes, influencing their activity and function.
Electronic Properties: In materials science, its unique electronic properties contribute to the performance of devices like OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Binaphthol: Another chiral binaphthyl compound used in asymmetric synthesis.
Diphenylphosphine Oxide: A simpler phosphine oxide without the binaphthyl backbone.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known chiral ligand used in various catalytic reactions.
Uniqueness
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is unique due to its combination of a chiral binaphthyl backbone with a methoxy group and a diphenylphosphine oxide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C33H25O2P |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
1-(2-diphenylphosphorylnaphthalen-1-yl)-2-methoxynaphthalene |
InChI |
InChI=1S/C33H25O2P/c1-35-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)36(34,26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Clé InChI |
OAUAPTQTUSEKHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


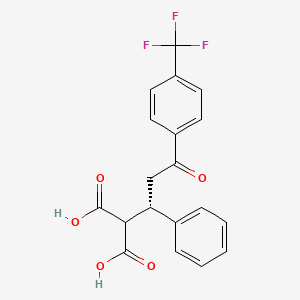
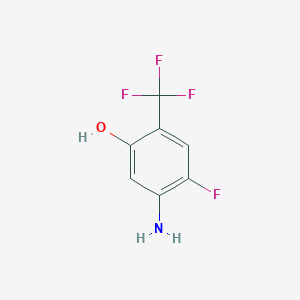
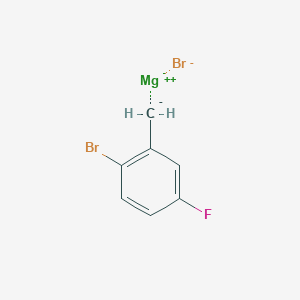

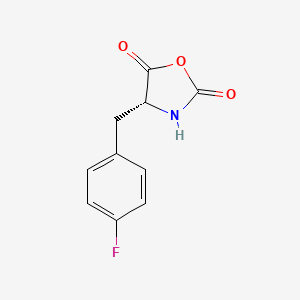

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
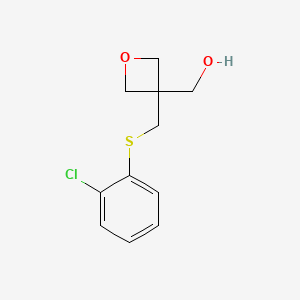
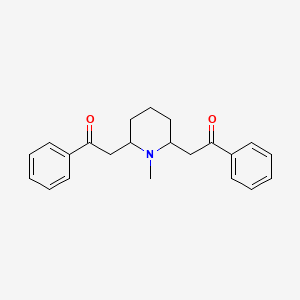
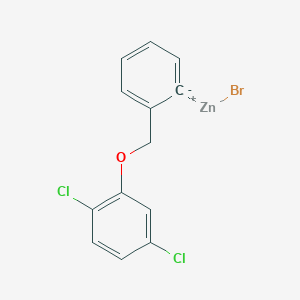
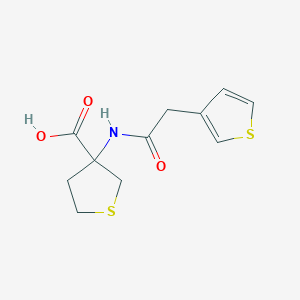
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
